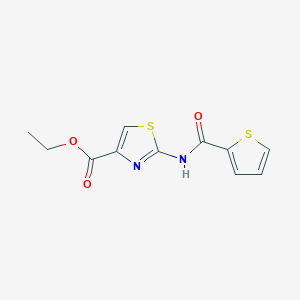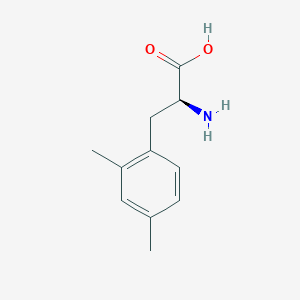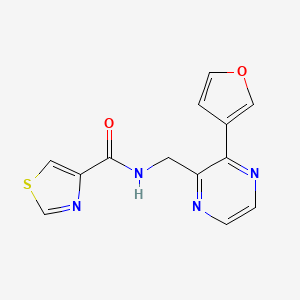
tert-Butyl (2-chloro-5-(trifluoromethyl)pyridin-4-yl)carbamate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Tert-Butyl (2-chloro-5-(trifluoromethyl)pyridin-4-yl)carbamate: is a chemical compound characterized by its complex molecular structure, which includes a pyridine ring substituted with chlorine and trifluoromethyl groups, and a tert-butyl carbamate group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of tert-Butyl (2-chloro-5-(trifluoromethyl)pyridin-4-yl)carbamate typically involves multiple steps, starting with the preparation of the pyridine core. One common approach is the halogenation of pyridine derivatives followed by trifluoromethylation. The tert-butyl carbamate group is then introduced through a carbamoylation reaction.
Industrial Production Methods: In an industrial setting, the synthesis process is optimized for large-scale production, focusing on cost-effectiveness and yield efficiency. Advanced techniques such as continuous flow chemistry and automated synthesis platforms may be employed to enhance production rates and ensure consistent quality.
Analyse Des Réactions Chimiques
Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) and hydrogen gas (H₂) are often used.
Substitution: Nucleophilic substitution reactions can be facilitated by reagents such as sodium hydride (NaH) and various alkyl halides.
Major Products Formed:
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Production of amines or alcohols.
Substitution: Generation of different substituted pyridines or other heterocyclic compounds.
Applications De Recherche Scientifique
Chemistry: In chemistry, tert-Butyl (2-chloro-5-(trifluoromethyl)pyridin-4-yl)carbamate is used as a building block for the synthesis of more complex molecules. Its reactivity makes it a valuable intermediate in organic synthesis.
Biology: This compound has potential applications in biological research, particularly in the study of enzyme inhibitors and receptor ligands. Its structural complexity allows for the exploration of interactions with biological macromolecules.
Medicine: In medicinal chemistry, this compound is investigated for its pharmacological properties. It may serve as a lead compound for the development of new drugs targeting various diseases.
Industry: The compound's unique properties make it useful in the development of advanced materials and chemical processes. It can be employed in the creation of novel polymers, coatings, and other industrial products.
Mécanisme D'action
The mechanism by which tert-Butyl (2-chloro-5-(trifluoromethyl)pyridin-4-yl)carbamate exerts its effects depends on its specific application. For example, in enzyme inhibition, it may bind to the active site of an enzyme, preventing substrate interaction. The molecular targets and pathways involved would vary based on the biological or chemical context in which the compound is used.
Comparaison Avec Des Composés Similaires
2-Chloro-5-(trifluoromethyl)pyridine
Tert-butyl carbamate derivatives
Other pyridine-based carbamates
This comprehensive overview highlights the significance of tert-Butyl (2-chloro-5-(trifluoromethyl)pyridin-4-yl)carbamate in various scientific and industrial fields. Its versatile nature and potential for innovation make it a valuable compound for ongoing research and development.
Propriétés
IUPAC Name |
tert-butyl N-[2-chloro-5-(trifluoromethyl)pyridin-4-yl]carbamate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12ClF3N2O2/c1-10(2,3)19-9(18)17-7-4-8(12)16-5-6(7)11(13,14)15/h4-5H,1-3H3,(H,16,17,18) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VOJQOLWGMPXHIW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC1=CC(=NC=C1C(F)(F)F)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12ClF3N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
296.67 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![5-methyl-2-{[1-(pyridine-4-carbonyl)pyrrolidin-3-yl]oxy}pyridine](/img/structure/B2963864.png)
![5-benzyl-N-(4-ethoxyphenyl)-3-oxo-2-phenyl-2H,3H,5H-pyrazolo[4,3-c]pyridine-7-carboxamide](/img/structure/B2963866.png)
![2-{[4-AMINO-5-(BENZENESULFONYL)PYRIMIDIN-2-YL]SULFANYL}-N-(2-FLUOROPHENYL)ACETAMIDE](/img/structure/B2963870.png)

![2-{1-benzyl-7-oxo-1H,6H,7H-pyrrolo[2,3-c]pyridin-6-yl}-N-[(2-chlorophenyl)methyl]acetamide](/img/structure/B2963872.png)



![2-(3-(2-chlorobenzyl)-8-methyl-4-oxo-3H-pyrimido[5,4-b]indol-5(4H)-yl)-N-(2-fluorophenyl)acetamide](/img/structure/B2963877.png)

![N-[4-(1,1-dioxo-1lambda6,2-thiazinan-2-yl)phenyl]-3,4-dimethylbenzamide](/img/structure/B2963881.png)
![4-(morpholine-4-sulfonyl)-N-[(6-phenylpyrimidin-4-yl)methyl]benzamide](/img/structure/B2963882.png)

![2-[5-amino-3-(3-chlorophenyl)-1H-pyrazol-1-yl]ethan-1-ol](/img/structure/B2963886.png)
